Fmoc-Tle-OH

Vue d'ensemble

Description

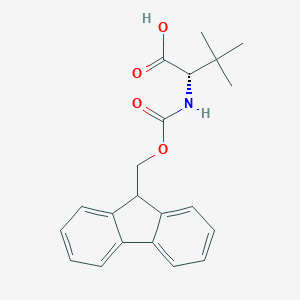

Fmoc-Tle-OH (Fmoc-α-tert-butylglycine) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound consists of a tert-butylglycine (Tle) backbone with an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino group. The tert-butyl side chain introduces significant steric hindrance, which can influence peptide conformation, stability, and solubility .

Méthodes De Préparation

Chemical Synthesis of Fmoc-Tle-OH

Protection of tert-Leucine with Fmoc Groups

The synthesis of this compound begins with the protection of L-tert-leucine’s α-amino group using fluorenylmethyloxycarbonyl (Fmoc) reagents. A common approach involves reacting tert-leucine with Fmoc chloride (Fmoc-Cl) or Fmoc-O-succinimide (Fmoc-OSu) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction proceeds via nucleophilic acyl substitution, where the amine group of tert-leucine attacks the electrophilic carbonyl carbon of the Fmoc reagent .

For example, the patent by describes a silylation-assisted method:

-

Silylation : tert-Leucine is treated with a silylating agent (e.g., N-trimethylsilylacetamide) to protect reactive hydroxyl and carboxyl groups.

-

Fmoc Activation : The silylated amine reacts with Fmoc-OSu in dichloromethane (DCM) at room temperature, yielding this compound after desilylation.

This method achieves yields exceeding 85% and minimizes side reactions, such as racemization or overprotection .

Table 1: Key Reaction Parameters for Fmoc Protection

| Parameter | Value/Description | Source |

|---|---|---|

| Reagent | Fmoc-OSu | |

| Solvent | Dichloromethane (DCM) | |

| Temperature | 20–25°C (room temperature) | |

| Reaction Time | 2–4 hours | |

| Yield | 85–90% |

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin Loading and Deprotection

In SPPS, this compound is coupled to a resin-bound peptide chain. The process involves:

-

Resin Activation : Wang or Rink amide resin is swelled in DCM or dimethylformamide (DMF).

-

Coupling : this compound is activated with coupling agents like N,N'-diisopropylcarbodiimide (DIC) and hydroxyazabenzotriazole (HOAt) in DMF. The activated ester reacts with the resin’s free amine group .

-

Fmoc Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group, exposing the α-amino group for subsequent couplings .

A study by demonstrated that preactivation of this compound with DIC/HOAt for 5 minutes improves coupling efficiency to 95–98% compared to traditional HBTU-based methods.

Solution-Phase Synthesis Strategies

Carbodiimide-Mediated Coupling

In solution-phase synthesis, this compound is prepared via carbodiimide activation. A typical protocol includes:

-

Activation : Mixing this compound with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).

-

Reaction : Adding tert-leucine methyl ester to form the protected dipeptide.

-

Hydrolysis : Basic hydrolysis (e.g., LiOH) removes the methyl ester, yielding this compound .

This method is less common in industrial settings due to scalability challenges but remains valuable for small-scale research .

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The typical retention time ranges from 12–15 minutes under these conditions .

Table 2: Solubility Data for this compound

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (500 MHz, DMSO-d₆) of this compound shows characteristic signals:

Challenges and Optimization

Racemization Risks

The steric bulk of tert-leucine reduces racemization during coupling. However, prolonged exposure to basic conditions (e.g., piperidine) can induce epimerization. Studies recommend limiting deprotection steps to 2 × 5 minutes with 20% piperidine .

Solubility Limitations

This compound exhibits limited solubility in aqueous buffers (Table 2), necessitating DMSO or DMF for stock solutions. Prewarming to 37°C and sonication improve dissolution .

Applications in Peptide Engineering

This compound is integral to synthesizing peptides with enhanced metabolic stability, such as therapeutic agents targeting protease-rich environments. Its tert-butyl side chain disrupts α-helix formation, making it valuable in conformational studies .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Tle-OH undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be introduced or removed through substitution reactions.

Coupling Reactions: this compound is commonly used in peptide synthesis, where it undergoes coupling reactions with other amino acids to form peptide bonds.

Common Reagents and Conditions:

Fmoc-Cl: Used to introduce the Fmoc group.

Piperidine: Used for the removal of the Fmoc group during peptide synthesis.

Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent in peptide synthesis.

Major Products Formed:

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Fmoc-Tle-OH is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process.

Biology:

Protein Engineering: It is used in the synthesis of peptides and proteins with specific sequences for studying protein structure and function.

Medicine:

Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Mécanisme D'action

Mechanism: The primary role of Fmoc-Tle-OH is to serve as a protecting group for the amino group of amino acids during peptide synthesis. The Fmoc group is introduced to the amino group, protecting it from unwanted reactions. During the synthesis process, the Fmoc group can be selectively removed using a base like piperidine, allowing the amino group to participate in peptide bond formation .

Molecular Targets and Pathways: The Fmoc group targets the amino group of amino acids, protecting it during the synthesis process. The removal of the Fmoc group is facilitated by the formation of a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparaison Avec Des Composés Similaires

Key Features :

- Steric Bulk : The tert-butyl group imposes spatial constraints, making Fmoc-Tle-OH useful for stabilizing β-turns or preventing aggregation in hydrophobic peptide sequences .

- SPPS Compatibility : this compound is compatible with standard SPPS protocols but often requires optimized coupling conditions due to steric hindrance. highlights its use in excess (4.4–5.0 equivalents) to achieve efficient coupling .

- Applications : It is employed in bioactive peptides, activity-based probes (e.g., for SARS-CoV-2 main protease studies), and glycopeptide analogs .

The following table compares this compound with structurally or functionally analogous Fmoc-protected amino acids:

Structural and Functional Analysis

Steric Hindrance: this compound’s tert-butyl group creates more steric bulk than Fmoc-Val-OH (isobutyl) or Fmoc-Phe(4-NO2)-OH (linear side chain). This necessitates higher coupling reagent equivalents (e.g., HATU) and prolonged reaction times compared to less hindered residues like valine . In contrast, Fmoc-Arg(Pbf)-OH requires specialized activation (e.g., DIC/HOBt/DMAP) due to the bulky Pbf group on its guanidine side chain .

Coupling Efficiency :

- This compound and Fmoc-Arg(Pbf)-OH both exhibit reduced coupling efficiency under standard conditions. and report coupling yields >90% only with optimized protocols (e.g., excess reagents, elevated temperatures) .

- Linear side-chain residues like Fmoc-Val-OH achieve >95% coupling yields with minimal excess (2.5 eq.) .

Solubility: this compound’s hydrophobicity enhances solubility in organic solvents (DMF, DCM), whereas polar residues like Fmoc-Arg(Pbf)-OH require DMA or NMP for dissolution . Fmoc-Phe(4-NO2)-OH’s nitro group reduces solubility in aqueous buffers, limiting its use in biological assays without solubilizing agents .

Applications :

- This compound : Preferred for stabilizing rigid peptide structures (e.g., β-sheets) and designing protease-resistant probes .

- Fmoc-Tyr(tBu)-OH : Used in phosphopeptide mimics due to its acid-labile tert-butyl protection .

- Fmoc-Arg(Pbf)-OH : Critical for synthesizing arginine-rich motifs in cell-penetrating or antimicrobial peptides .

Research Findings and Challenges

- Steric Effects on Peptide Folding : Studies using this compound in neurotensin analogs demonstrate its ability to stabilize helical conformations, whereas Fmoc-Val-OH favors disordered structures .

- Probe Design : In SARS-CoV-2 protease probes, this compound’s bulk prevents steric clashes with the enzyme’s active site, enhancing binding specificity .

- Challenges : High steric hindrance in this compound can lead to incomplete deprotection or aggregation in multi-Tle sequences, requiring iterative optimization .

Activité Biologique

Fmoc-Tle-OH, or 9-fluorenylmethoxycarbonyl-threonine, is an amino acid derivative utilized primarily in peptide synthesis. The compound features a bulky Fmoc protecting group that enhances its stability and influences the biological activity of peptides into which it is incorporated. This article explores the biological activities associated with this compound, including its role in peptide interactions, synthesis methodologies, and potential applications in medicinal chemistry.

This compound is characterized by its unique steric properties due to the presence of the Fmoc group. This steric hindrance can affect the conformation and stability of peptides, thereby influencing their biological interactions. The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient incorporation of this amino acid into various peptide sequences.

Synthesis Methods

Several methods have been reported for synthesizing this compound:

- Solid-Phase Peptide Synthesis (SPPS) : Utilizes Fmoc chemistry for sequential addition of amino acids.

- Coupling Reagents : Common reagents include HBTU and HOBt, which facilitate the formation of peptide bonds under mild conditions.

- Deprotection : The Fmoc group can be removed using piperidine, allowing for subsequent reactions.

Biological Activity

The biological activity of this compound is largely determined by its incorporation into peptides. Peptides containing threonine residues are known to play critical roles in various biological processes, including:

- Signaling Pathways : Threonine residues are often involved in phosphorylation events that regulate cellular signaling.

- Structural Components : Peptides with threonine contribute to the structural integrity of proteins.

Influence on Peptide Properties

The incorporation of this compound into peptides can enhance their stability and specificity towards biological targets. Studies have shown that peptides synthesized with this compound exhibit altered binding affinities to receptors or enzymes compared to those without this modification .

Case Studies

- Antimicrobial Activity : Research has indicated that peptides containing threonine derivatives can exhibit antimicrobial properties. For instance, studies on derivatives similar to this compound have shown promising results against various bacterial strains.

- Anticancer Properties : Peptides synthesized with this compound have been evaluated for their anticancer effects. In vitro studies demonstrated that these peptides could induce apoptosis in cancer cell lines, suggesting potential therapeutic applications.

- Neurotensin Analog Studies : In a study involving neurotensin analogs, the incorporation of threonine derivatives was shown to affect binding affinity and internalization in cancer models, highlighting the importance of amino acid selection in drug design .

Comparative Analysis

The following table summarizes some key compounds related to this compound and their unique features:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Fmoc-Threonine | Standard threonine with an Fmoc group | Commonly used in peptide synthesis |

| Acetyl-Threonine | Threonine with an acetyl group | Less sterically hindered than Fmoc derivatives |

| Boc-Threonine | Threonine with a tert-butyloxycarbonyl group | Different protection strategy affecting reactivity |

| Tle (Thio-Lys) | A threonine analog with sulfur substitution | Unique properties due to sulfur presence |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Fmoc-Tle-OH with high yield and purity?

- Methodological Answer : Use a stepwise solid-phase peptide synthesis (SPPS) approach under Fmoc chemistry protocols. Optimize coupling efficiency by selecting solvents like DMF or NMP and activating agents such as HBTU or HATU. Monitor reaction completion via Kaiser test or TLC. Post-synthesis, purify via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water with 0.1% TFA. Confirm purity (>95%) using analytical HPLC and characterize via H/C NMR and mass spectrometry .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Analyze H (δ 7.3–7.8 ppm for Fmoc aromatic protons) and C (δ 155–170 ppm for carbonyl groups) spectra to confirm tert-leucine backbone and Fmoc protection.

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] for CHNO).

- HPLC : Validate purity with retention time alignment against certified reference standards (e.g., USP/EP guidelines) .

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow CLP and REACH safety guidelines:

- Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine powders.

- Store desiccated at –20°C to prevent degradation. Document MSDS compliance and emergency protocols for spills or exposure .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity of this compound during synthesis?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalytic methods, such as Evans oxazolidinones or Jacobsen epoxidation. Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. Cross-reference with X-ray crystallography for absolute configuration confirmation .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Perform multi-technique validation:

- Compare NMR data with computational predictions (e.g., DFT calculations using Gaussian09).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Re-examine synthetic pathways for potential side reactions (e.g., racemization during deprotection) .

Q. How can this compound be integrated into peptide design to study steric effects in protein-ligand interactions?

- Methodological Answer : Incorporate this compound at strategic positions in peptide sequences to evaluate steric hindrance. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes. Compare with control peptides containing natural leucine or valine residues .

Q. What computational tools validate the conformational stability of this compound in peptide backbones?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze backbone torsion angles (φ/ψ) and steric clashes. Use quantum mechanical calculations (e.g., DFT) to assess energy barriers for rotameric states. Validate against experimental CD spectra or X-ray data .

Q. How do researchers design controlled experiments to assess this compound’s impact on peptide aggregation kinetics?

- Methodological Answer : Use thioflavin T (ThT) fluorescence assays or TEM imaging to monitor aggregation. Compare peptides synthesized with this compound versus non-bulky analogs under identical buffer conditions (pH, ionic strength). Apply statistical models (e.g., ANOVA) to quantify significance .

Q. Methodological Frameworks

Q. What FINER criteria apply when formulating hypotheses about this compound’s role in peptide therapeutics?

- Methodological Answer : Ensure hypotheses are:

- Feasible : Access to SPPS infrastructure and analytical tools.

- Novel : Investigating unexplored steric effects in peptide-drug conjugates.

- Ethical : Compliance with biosafety protocols for therapeutic peptides.

- Relevant : Addressing challenges in targeted drug delivery .

Q. How can the PICOT framework structure a study on this compound’s stability under varying pH conditions?

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOHGJIGTNUNNC-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359658 | |

| Record name | Fmoc-L-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132684-60-7 | |

| Record name | Fmoc-L-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.